tert-Butyl 3-(octahydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-17(2,3)21-16(20)19-11-15(12-19)18-9-8-13-6-4-5-7-14(13)10-18/h13-15H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSVSJKAKRKWBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCC3CCCCC3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 3-(octahydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate (CAS: 1862201-79-3) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's structural characteristics, synthesis, and various biological activities, particularly focusing on its antibacterial properties and potential therapeutic applications.
Structural Characteristics
The molecular structure of this compound is represented by the following chemical formula:
- Molecular Formula : C17H30N2O2
- Molecular Weight : 294.44 g/mol
- IUPAC Name : this compound
The compound features a tert-butyl group, an azetidine ring, and an octahydroisoquinoline moiety, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Azetidine Ring : This is often achieved through cyclization reactions involving suitable precursors.
- Introduction of the Octahydroisoquinoline Moiety : This step may involve the use of specific reagents that facilitate the formation of the isoquinoline structure.
A detailed synthesis protocol can be found in various chemical literature sources, emphasizing the importance of reaction conditions such as temperature and solvent choice.
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of related azetidine compounds against various strains of bacteria, including Mycobacterium tuberculosis (Mtb). For instance, spirocyclic azetidines have shown promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics like isoniazid .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | TBD | Mtb H37Rv |
| Isoniazid | 1.6 | Mtb H37Rv |
The exact MIC for this compound remains to be determined in future studies, but preliminary findings suggest it may possess significant antibacterial properties.
While specific mechanisms for this compound are not fully elucidated, related compounds have demonstrated their activity through interference with bacterial cell wall synthesis and inhibition of essential metabolic pathways. The incorporation of lipophilic groups appears to enhance interaction with bacterial membranes, increasing efficacy against resistant strains.
Case Studies and Research Findings
Several studies have explored the biological activities of azetidine derivatives:
- Study on Antitubercular Activity : A study indicated that modifications in the azetidine structure could lead to enhanced activity against Mtb. Substituents that increase lipophilicity were particularly noted for their effectiveness .
- In Silico Studies : Computational modeling has been employed to predict interactions between azetidine derivatives and bacterial targets. These studies suggest that specific structural features contribute to binding affinity and biological activity.
Comparison with Similar Compounds
Data Tables
Table 1: Molecular Weights and Key Metrics
Table 2: Hazard Profiles
Preparation Methods
Preparation Methods
The synthesis of tert-Butyl 3-(octahydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate typically involves nucleophilic substitution reactions using azetidine precursors to introduce the isoquinoline moiety. Here are some general steps and considerations:
Azetidine Precursors: Azetidines are versatile building blocks in organic synthesis. They can be prepared through various methods, including the use of 1-azabicyclo[1.1.0]butane (ABB) for rapid synthesis of protected 3-haloazetidines.
Nucleophilic Substitution: The introduction of the isoquinoline moiety often involves nucleophilic substitution reactions. This step requires careful control of reaction conditions to ensure high yields and selectivity.
Protecting Groups: The use of protecting groups like tert-butoxycarbonyl (Boc) is common to protect the azetidine nitrogen during synthesis, facilitating further modifications.
Chemical Reactivity and Applications
The chemical reactivity of This compound is influenced by the presence of electron-withdrawing or electron-donating groups on the isoquinoline or azetidine rings. This versatility makes it a valuable compound for further chemical modifications.
Comparison with Related Compounds
| Compound | CAS No. | Molecular Formula | Molecular Weight |
|---|---|---|---|
| This compound | 1862201-79-3 | C17H30N2O2 | 294.4 g/mol |
| tert-Butyl 3-iodoazetidine-1-carboxylate | - | C8H14INO2 | 272.1 g/mol |
The comparison highlights the structural differences between This compound and related azetidine derivatives, which can influence their chemical and biological properties.
Q & A
Q. What are the standard synthetic protocols for tert-butyl 3-(octahydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate, and what yields are typically achieved?
The compound is synthesized via a multi-step reaction starting from perhydroisoquinoline. A standard procedure involves coupling the azetidine core with the octahydroisoquinoline moiety under controlled conditions, yielding ~60% after purification. Key steps include Boc protection, amine coupling, and chromatographic isolation. Reaction parameters such as solvent choice (e.g., dichloromethane), temperature (ambient to 40°C), and base (e.g., triethylamine) are critical for reproducibility .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Structural confirmation relies on ¹H NMR (δ 3.93–3.85 ppm for azetidine protons, δ 1.41 ppm for tert-butyl group), ¹³C NMR (δ 156.5 ppm for carbonyl, δ 28.5 ppm for Boc methyl groups), and HRMS (exact mass matching [M+H⁺]). Purity is assessed via TLC (Rf = 0.56 in EtOAc/hexanes) and HPLC. Discrepancies in spectral data should prompt re-evaluation of reaction conditions or purification methods .
Q. What stability considerations are relevant for storing and handling this compound?
The compound is stored as a yellow oil at 2–8°C under inert atmosphere to prevent degradation. Stability under basic/acidic conditions is limited due to Boc-group lability. Avoid prolonged exposure to light or moisture, which may hydrolyze the azetidine ring or tert-butyl ester .
Q. What preliminary biological activities are suggested for this compound based on structural analogs?
Analogous azetidine-carboxylates exhibit activity in neuropharmacology (e.g., serotonin receptor modulation) and enzyme inhibition (e.g., SARS-CoV-2 3CLpro targeting). The octahydroisoquinoline moiety may enhance blood-brain barrier permeability, suggesting potential CNS applications .
Advanced Research Questions
Q. How can synthetic yields be optimized beyond the reported 60%?
Systematic optimization via Design of Experiments (DoE) is recommended. Variables include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for coupling efficiency.
- Solvent effects : Polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
- Temperature gradients : Microwave-assisted synthesis to reduce reaction time. Parallel reactions at 0.1–1.0 mmol scales can identify scalable conditions. Automated reactors (as in ) improve reproducibility .
Q. What factors explain yield discrepancies in related azetidine derivatives (e.g., 55% vs. 60%)?
Variability arises from:
- Starting material purity : Trace impurities in perhydroisoquinoline may inhibit coupling.
- Workup protocols : Inefficient extraction or column chromatography can reduce recovery.
- Stereochemical control : Undetected racemization during Boc protection lowers isolated yields. Controlled studies with LC-MS monitoring at intermediate stages are advised .
Q. How can the stereochemical configuration of the octahydroisoquinoline moiety be resolved?
- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol eluents.
- X-ray crystallography : Co-crystallize with a heavy-atom derivative (e.g., bromine-substituted analog).
- NOE NMR : Cross-peaks between azetidine and isoquinoline protons confirm spatial proximity .
Q. What strategies address contradictory spectroscopic data during characterization?
- Repetition under anhydrous conditions : Eliminate solvent/water interference.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C17H31N2O2).
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) .
Q. What synthetic routes enable functionalization of the azetidine ring for structure-activity studies?
- Boc deprotection : Treat with TFA to expose the azetidine amine for subsequent alkylation/acylation.
- Cross-coupling : Suzuki-Miyaura reactions at the azetidine C3 position using boronic acid derivatives.
- Photocatalytic modifications : C–H activation to introduce fluorinated groups for metabolic stability .
Q. How does the compound’s conformational flexibility impact its biological activity?
Molecular dynamics simulations (e.g., AMBER) reveal that the azetidine ring’s puckering and octahydroisoquinoline chair conformations influence binding to rigid enzyme pockets (e.g., proteases). Free-energy perturbation (FEP) calculations can predict substituent effects on affinity .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Critical Peaks/Data | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.93–3.76 (m, 4H, azetidine), δ 1.41 (s, 9H, Boc) | |
| ¹³C NMR | δ 156.5 (C=O), δ 79.4 (quaternary C), δ 28.5 (CH₃) | |
| HRMS (ESI-TOF) | m/z 295.2386 [M+H⁺] (Δ = 0.4 ppm error) |
Q. Table 2. Reaction Optimization Parameters
| Variable | Tested Range | Optimal Condition (Preliminary) |
|---|---|---|
| Solvent | DCM, DMF, THF | DMF (yield ↑ 15%) |
| Temperature | 25°C, 40°C, 60°C | 40°C (reduces side products) |
| Catalyst | None, Pd/C, Ni(acac)₂ | Pd/C (yield ↑ 10%) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
